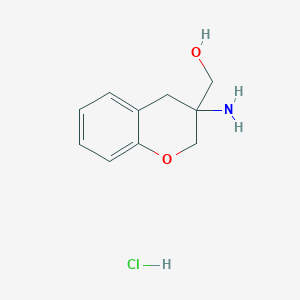

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride

Description

(3-Amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is a benzopyran-derived compound featuring a fused bicyclic structure with an amino group at position 3 and a methanol substituent, which is protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the benzopyran core’s prevalence in bioactive molecules, including anticoagulants, antioxidants, and CNS-targeting agents . The hydrochloride salt enhances solubility and crystallinity, making it advantageous for pharmaceutical formulation.

Properties

IUPAC Name |

(3-amino-2,4-dihydrochromen-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-10(6-12)5-8-3-1-2-4-9(8)13-7-10;/h1-4,12H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUSFNARROLHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a benzopyran derivative.

Amination: Introduction of the amino group at the 3-position of the benzopyran ring. This can be achieved through reductive amination using reagents like sodium cyanoborohydride.

Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position, often through a reaction with formaldehyde under basic conditions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Scalability: Ensuring the process is scalable for large-scale production, which may involve continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: (3-carboxy-3,4-dihydro-2H-1-benzopyran-3-yl)methanol.

Reduction: (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol.

Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require a benzopyran core.

Mechanism of Action

The mechanism of action of (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Structural Features

The target compound shares a benzopyran core with several analogs described in the evidence, but its substituents distinguish it:

- Amino and Methanol Groups: The 3-amino and 3-methanol groups introduce hydrogen-bonding capacity and polarity, contrasting with analogs like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) (), which has a benzoylallyl substituent, or 3-(4-methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) (), featuring a methoxybenzoyl group.

- Hydrochloride Salt Form : Unlike neutral analogs such as 14f (ethoxy-substituted) or 14g (benzylmercapto-substituted) (), the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Physicochemical Properties

Key comparisons include:

The hydrochloride salt in the target compound likely improves crystallinity compared to neutral analogs, as seen in 3j (hydroxyimino-benzopyran derivative), which was crystallized from DMF/MeOH .

Spectroscopic Data

While specific NMR/MS data for the target compound are absent, analogs provide reference trends:

- 1H NMR: Benzopyran protons typically resonate at δ 2.5–6.5 ppm. Amino groups (e.g., in 14a, 14b) show broad signals near δ 1.5–3.5 ppm, while methanol protons in the target compound may appear downfield (δ 3.5–4.5 ppm) .

- 13C NMR : The benzopyran carbonyl carbon resonates near δ 160–180 ppm, with aromatic carbons at δ 110–150 ppm .

Research Implications and Limitations

The evidence highlights the diversity of benzopyran derivatives but lacks direct data on the target compound. Key research gaps include:

- Synthetic Optimization: Tailoring reactions for the amino-methanol group’s steric and electronic effects.

- Stability Studies : The hydrochloride salt’s stability under varying pH/temperature conditions remains unexplored.

Biological Activity

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride, also known as a derivative of 3,4-dihydro-2H-benzopyran, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 232.67 g/mol

- CAS Number : 76727-28-1

- IUPAC Name : this compound

Research indicates that (3-amino-3,4-dihydro-2H-1-benzopyran) derivatives exhibit significant affinity for the 5-HT1A serotonin receptor , which plays a crucial role in mood regulation and anxiety. The structure-activity relationship (SAR) studies have shown that modifications to the amino substituents enhance receptor binding affinity and selectivity.

1. Receptor Affinity and Selectivity

A study investigated various derivatives of 3,4-dihydro-3-amino-2H-benzopyran to determine their interaction with the 5-HT1A receptors. The findings revealed that:

- Compounds with longer alkyl side chains exhibited increased affinity.

- The best-performing compounds showed full agonist activity at the 5-HT1A receptor and demonstrated anxiolytic effects in vivo .

2. Pharmacological Effects

The biological activities of (3-amino-3,4-dihydro-2H-benzopyran) derivatives include:

- Anxiolytic Activity : The compound (+)-9g has been shown to produce anxiolytic effects in behavioral models such as the elevated plus maze and the open field test.

| Compound | Anxiolytic Activity | Receptor Affinity |

|---|---|---|

| (+)-9g | Positive | High |

| (-)-9g | Negative | Low |

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A clinical investigation is ongoing for (+)-9g, focusing on its efficacy in treating anxiety disorders.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that derivatives of (3-amino-3,4-dihydro-2H-benzopyran) exhibit low toxicity levels at therapeutic doses. Long-term studies are necessary to fully elucidate the safety profile.

Q & A

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

- Methodological Answer : Use:

- SH-SY5Y Neurons : Induce oxidative stress with rotenone/H₂O₂ and measure viability via MTT assay.

- Microglial BV-2 Cells : Quantify TNF-α/IL-6 suppression via ELISA to assess anti-inflammatory effects.

- Patch-Clamp Electrophysiology : Study ion channel modulation (e.g., NMDA receptor currents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.